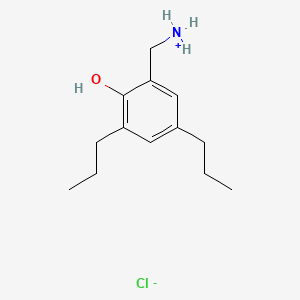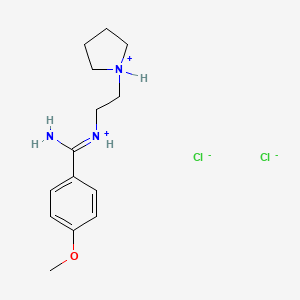
4-Methoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride hydrate is a chemical compound with the molecular formula C14H21N3O·2HCl·xH2O. This compound is known for its applications in various fields such as chemistry, biology, and medicine due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride hydrate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with 2-(1-pyrrolidinyl)ethylamine to form an intermediate Schiff base. This intermediate is then reduced to form the corresponding amine, which is subsequently reacted with benzamidine to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
4-Methoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride hydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving protease activity.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 4-Methoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor of proteases by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity. This inhibition can modulate various biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamidine hydrochloride: Another protease inhibitor with similar inhibitory properties.
4-Methoxybenzamidine: Shares structural similarities but lacks the pyrrolidinyl group.
N-(2-(1-pyrrolidinyl)ethyl)benzamidine: Similar structure but without the methoxy group
Uniqueness
4-Methoxy-N-(2-(1-pyrrolidinyl)ethyl)benzamidine dihydrochloride hydrate is unique due to the presence of both the methoxy and pyrrolidinyl groups, which contribute to its distinct chemical properties and biological activities. These functional groups enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
73688-82-1 |
|---|---|
Formule moléculaire |
C14H23Cl2N3O |
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
[amino-(4-methoxyphenyl)methylidene]-(2-pyrrolidin-1-ium-1-ylethyl)azanium;dichloride |
InChI |
InChI=1S/C14H21N3O.2ClH/c1-18-13-6-4-12(5-7-13)14(15)16-8-11-17-9-2-3-10-17;;/h4-7H,2-3,8-11H2,1H3,(H2,15,16);2*1H |
Clé InChI |
GGRMYPUJUNYEFV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=[NH+]CC[NH+]2CCCC2)N.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


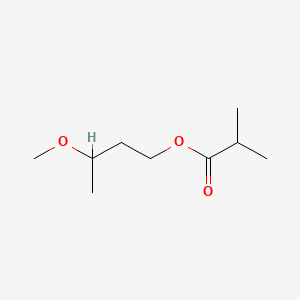


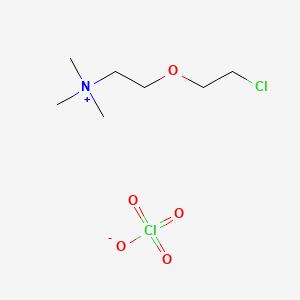

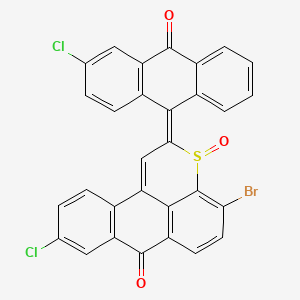
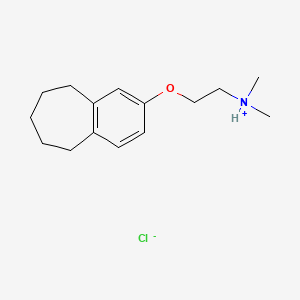
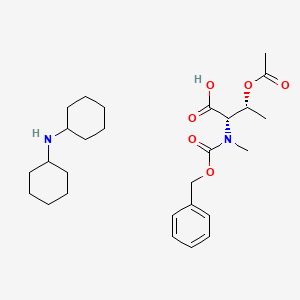
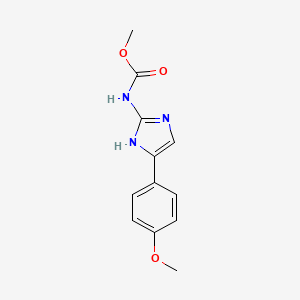


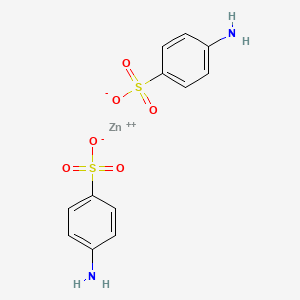
![N-[(Z)-(2-nitrophenyl)methylideneamino]aniline](/img/structure/B13760539.png)
